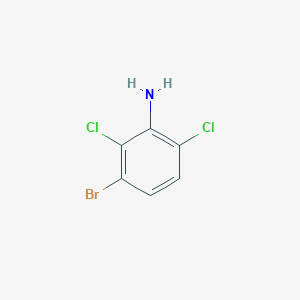

3-Bromo-2,6-dichloroaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis and Research

Aniline and its derivatives are cornerstone compounds in the fields of chemical synthesis and research. Derived from aniline, these organic compounds are characterized by an amino group attached to a benzene (B151609) ring and are noted for their high reactivity and adaptability to chemical modifications. consegicbusinessintelligence.com This reactivity makes them essential as intermediates and building blocks for a vast array of more complex molecules. wisdomlib.org Their ability to undergo electrophilic substitution reactions allows for the creation of complex formulations for industrial use. consegicbusinessintelligence.com

Overview of Dihaloanilines in Contemporary Chemical Research

Within the broader family of aniline derivatives, dihaloanilines—aromatic amines bearing two halogen substituents—are of particular interest in contemporary chemical research. These compounds serve as valuable substrates and precursors in various synthetic methodologies. For instance, 2,3-dihaloanilines have been identified as useful starting materials for the synthesis of 4-halo-1H-indoles, which can be further functionalized to create a variety of regioselectively substituted indoles. acs.org

The substitution pattern on the aniline ring significantly influences the compound's reactivity. Research has shown that in the oxidative coupling of primary aromatic amines, the use of 2,6-dihaloanilines as substrates leads to the formation of dimers and trimers. jlu.edu.cn Specific dihaloanilines, such as 2,6-dichloroaniline (B118687), are utilized in the pharmaceutical industry for synthesizing antibacterial agents and other active compounds. chemicalbook.com The strategic placement of halogen atoms can direct further chemical transformations, making dihaloanilines versatile tools for organic chemists in constructing complex molecular architectures. A process has been developed to selectively direct chlorine atoms to the 2- and/or 6-positions by first brominating the 4-position, which is later removed via reduction. google.com

Contextualization of 3-Bromo-2,6-dichloroaniline within Substituted Aniline Chemistry

This compound is a tri-substituted aromatic amine, distinguished by the presence of a bromine atom and two chlorine atoms on the aniline ring. smolecule.com Its molecular formula is C₆H₄BrCl₂N. smolecule.com This specific combination and positioning of different halogens—a bromine at the 3-position and chlorines at the 2- and 6-positions—influences its steric and electronic properties, which in turn dictates its reactivity and potential applications compared to other halogenated anilines. smolecule.com

As a substituted aniline, this compound serves as a valuable building block in organic synthesis. It is used as an intermediate in the creation of more complex molecules for research in pharmaceuticals and agrochemicals. smolecule.com For instance, it can undergo reactions typical of anilines and aryl halides, such as the Suzuki–Miyaura cross-coupling, to form new carbon-carbon bonds. smolecule.com The synthesis of this compound can be achieved through methods such as the reduction of a nitro precursor, 1-bromo-2-chloro-3-nitrobenzene (B1291829), using reagents like tin(II) chloride or zinc dust. smolecule.com Another reported method involves the diazotization of 2,6-dichloroaniline followed by a Sandmeyer-type reaction with copper(I) bromide. smolecule.com

The unique substitution pattern of this compound makes it a subject of interest for creating novel compounds with specific biological or material properties. Research has suggested its potential use as a precursor for new bioactive molecules and as a component in the development of organic electronics and flame-retardant polymers. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 943830-82-8 chemsrc.comechemi.com |

| Molecular Formula | C₆H₄BrCl₂N smolecule.comechemi.comnih.gov |

| Molecular Weight | 240.91 g/mol echemi.com |

| Exact Mass | 238.89000 Da chemsrc.com |

| PSA (Polar Surface Area) | 26.02 Ų chemsrc.com |

| XLogP3 | 3.2 echemi.com |

| HS Code | 2921420090 chemsrc.comechemi.com |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALFSYRRNYYSQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600944 | |

| Record name | 3-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943830-82-8 | |

| Record name | 3-Bromo-2,6-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,6 Dichloroaniline

Electrophilic Bromination of 2,6-Dichloroaniline (B118687)

The direct electrophilic bromination of 2,6-dichloroaniline presents a significant regiochemical challenge. The potent ortho, para-directing nature of the amino group typically favors substitution at the C4 position, which is vacant and electronically activated. To achieve the desired substitution at the C3 position (meta to the amino group), modification of the aniline (B41778) substrate is necessary.

Reaction Conditions and Solvent Systems

Achieving meta-bromination requires deactivating the amino group or altering its directing influence, often by converting it into a larger, more sterically demanding group. A common strategy involves the acetylation of the amino group to form an acetanilide (B955). researchgate.net This reaction is frequently carried out in polar protic organic solvents such as glacial acetic acid, sometimes with acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. researchgate.net The use of a diacetyl derivative has been shown to be effective in directing subsequent electrophilic attack to the meta position. researchgate.net The bromination itself is often performed in solvents that are inert to the reaction conditions, such as acetic acid or chlorinated hydrocarbons. google.com The initial concentration of the aniline derivative is generally kept low, around 5 to 10 weight percent, to prevent the reaction slurry from becoming difficult to manage. google.com

Catalysis in Electrophilic Bromination

While traditional electrophilic bromination can be facilitated by Lewis acid catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) to polarize the bromine molecule, achieving meta-substitution on an aniline ring is less about the catalyst and more about substrate control. google.comgoogle.com However, recent advancements have shown that catalytic systems can influence regioselectivity. For instance, copper-catalyzed halogenations of protected anilines have been developed to achieve ortho-halogenation, demonstrating that the choice of catalyst can override standard directing effects under specific conditions. rsc.org In the context of producing 3-bromo-2,6-dichloroaniline, the primary "catalyst" for the desired regioselectivity is the modification of the substrate itself, for example, through diacetylation. researchgate.net

Regioselectivity and Yield Optimization

The key to synthesizing this compound via this route lies in overcoming the inherent electronic effects of the substituents. The amino group is a strong activating group, while the two chlorine atoms are deactivating but ortho, para-directing.

Directing Effects of Substituents on 2,6-Dichloroaniline:

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

In a direct bromination scenario, the activating -NH₂ group directs the incoming electrophile (Br⁺) to the C4 position (para). To redirect this, the electronic and steric properties of the amino group must be altered. Conversion of the amino group in 2,6-dichloroaniline to a diacetyl derivative effectively increases its steric bulk and modifies its electronic influence. researchgate.net This change sterically hinders the C4 position and deactivates the ring, allowing for electrophilic attack at the C3 position (meta), which is less sterically encumbered. researchgate.net Following the bromination step, the acetyl groups can be removed through hydrolysis to yield the final this compound product.

Alternative Synthetic Routes to Polyhalogenated Anilines

Alternative methods provide more direct control over the final substitution pattern, often by building the molecule from a different precursor where the desired halogen arrangement can be set before the final functional group is introduced.

Bromination via N-halosuccinimides

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent compared to elemental bromine. google.com It is often used for the bromination of activated aromatic rings. While the reaction of NBS with unprotected 2,6-dichloroaniline typically yields 4-bromo-2,6-dichloroaniline (B1266110), its selectivity can be manipulated. google.comresearchgate.net The use of NBS in dimethylformamide (DMF) as a solvent is known to improve electrophilic substitution yields. For some substrates, catalytic systems involving NBS have been shown to alter regiochemical outcomes significantly. rsc.org For instance, copper(II) bromide-catalyzed bromination of a protected aniline with NBS can provide a different mixture of ortho and para isomers compared to the uncatalyzed reaction. rsc.org This highlights the potential to develop a catalytic system using NBS that could favor the formation of the 3-bromo isomer, although this specific application requires further research.

Synthesis from Nitrobenzene (B124822) Precursors and Reduction

A highly effective and widely used strategy for preparing specifically substituted anilines involves the halogenation of a nitrobenzene precursor followed by the reduction of the nitro group. nih.gov This approach allows for precise placement of halogen atoms on the aromatic ring before the introduction of the reactive amine functionality.

The synthesis of this compound via this method would involve:

Halogenation: Starting with 2,6-dichloronitrobenzene, an electrophilic bromination reaction is performed to introduce a bromine atom at the C3 position, yielding 3-bromo-2,6-dichloronitrobenzene. This step often requires a Lewis acid catalyst.

Reduction: The nitro group of the resulting 3-bromo-2,6-dichloronitrobenzene is then chemoselectively reduced to an amino group. This transformation is a cornerstone of industrial and laboratory synthesis due to its high efficiency and the stability of the resulting anilines. chemrxiv.org

A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common and environmentally friendly options. researchgate.net

Common Reduction Methods for Nitroarenes:

| Reducing System | Catalyst/Reagent | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | Methanol, Ethanol (B145695) | 20–40 °C | High chemoselectivity for the nitro group. nih.gov |

| Chemical Reduction | Fe / HCl or SnCl₂ / HCl | Water, Ethanol | Reflux | Classic Béchamp reduction; effective but less clean than catalytic methods. |

| Supported Gold Catalysis | Au/TiO₂ or Au/Fe₂O₃ | Varies | Varies | High chemoselectivity, effective for substrates with other reducible groups. nih.gov |

| Hydrazine Hydrate | N₂H₄·H₂O with CuO | Isopropyl Alcohol | 353 K | Rapid reduction with 100% selectivity. researchgate.net |

Strategies Involving Diazotization and Halogenation

One established method for the synthesis of aryl halides is the Sandmeyer reaction, which proceeds through a diazonium salt intermediate. wikipedia.orgnih.gov This reaction allows for the conversion of an aromatic amino group into a halide. nih.gov In the context of this compound synthesis, this could involve the diazotization of a suitable precursor, such as 2,6-dichloroaniline, followed by a halogenation step. smolecule.com

The diazotization process is typically carried out by treating the primary aromatic amine with nitrous acid, which is often generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid, at low temperatures (0–5 °C). google.comscialert.netgoogle.com The resulting diazonium salt is then reacted with a copper(I) halide, such as copper(I) bromide, to introduce the bromine atom onto the aromatic ring. wikipedia.orgsmolecule.com The use of copper(I) salts is a hallmark of the Sandmeyer reaction. wikipedia.org Variations of this process may use other copper salts or different reaction conditions to optimize the yield and selectivity of the desired halogenated product. nih.gov For instance, a combination of CuBr and CuBr2 with a phase transfer catalyst has been used for the synthesis of aryl bromides from arenediazonium salts. nih.gov

Palladium-Catalyzed Amination of Aryl Halides for Aniline Synthesis

The Buchwald-Hartwig amination reaction offers a powerful and versatile method for the formation of carbon-nitrogen bonds, a key step in the synthesis of anilines from aryl halides. rsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction has broad substrate scope and functional group tolerance, making it a valuable alternative to traditional methods. wikipedia.org For the synthesis of this compound, this would involve the amination of a corresponding aryl halide, such as 1,3-dibromo-2,6-dichlorobenzene.

The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The choice of ligand is crucial for the efficiency and selectivity of the reaction. rsc.org Early developments used monodentate phosphine ligands, while later "generations" of catalysts have utilized more sterically hindered and sophisticated ligands to improve reaction rates and yields, even for challenging substrates like aryl chlorides. wikipedia.org Bidentate phosphine ligands like BINAP and DDPF were instrumental in extending the reaction to primary amines. wikipedia.org The reaction can be performed with ammonia (B1221849) or ammonia equivalents to introduce the primary amine group. rsc.org

Green Chemistry Approaches to Halogenated Anilines

In recent years, there has been a growing emphasis on developing more environmentally benign or "green" synthetic methods. For the synthesis of halogenated anilines, this includes the use of less toxic reagents, milder reaction conditions, and improved atom economy. beilstein-journals.org

One such approach is mechanochemistry, which involves reactions conducted by grinding solid reactants together, often with a small amount of liquid auxiliary. beilstein-journals.org A study demonstrated the halogenation of phenols and anilines using N-halosuccinimides (NXS) in the presence of polyethylene (B3416737) glycol (PEG-400) as a grinding auxiliary. beilstein-journals.org This method offers several advantages, including being metal-free, having short reaction times, and proceeding under mild conditions. beilstein-journals.org The stoichiometry of the N-halosuccinimide can be controlled to achieve mono-, di-, or tri-halogenation with good to excellent yields. beilstein-journals.org

Other green approaches focus on using safer halogenating agents and catalytic systems. For example, methods have been developed for the regioselective ortho-chlorination of anilines using a secondary amine as an organocatalyst and sulfuryl chloride as the halogen source under mild conditions. researchgate.net Additionally, protocols using sodium halides as the halogen source with an oxidant like Oxone have been devised for the selective halogenation of anilides and related compounds. researchgate.net These methods aim to reduce the environmental impact associated with traditional halogenation procedures that often use excess toxic reagents. researchgate.net

Industrial Scale Preparation and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges, including the need for cost-effective raw materials, efficient and safe processes, and high product purity.

Large-Scale Bromination Techniques

On an industrial scale, the bromination of anilines or their derivatives is a key step. Traditional methods often involve the use of elemental bromine, which can be hazardous to handle. smolecule.com Process optimization focuses on improving the selectivity of the bromination to obtain the desired isomer and to minimize the formation of by-products.

One strategy to control selectivity in the synthesis of related dichloroanilines involves a multi-step process. For instance, an aniline can first be acetylated to form an anilide. google.comgoogle.com This is followed by a selective bromination at the 4-position, and then chlorination at the 2- and 6-positions. google.com The bromo group can then be selectively removed through reduction, and the anilide is hydrolyzed to yield the final 2,6-dichloroaniline product. google.com This approach offers higher yields compared to direct chlorination methods. google.com The use of bromine chloride (BrCl) has also been explored for bromination in an integrated process. google.com

Purification Methods for Enhanced Purity

Achieving high purity of the final product is crucial for its intended applications. Common purification techniques for halogenated anilines include recrystallization and distillation. orgsyn.orgorgsyn.org Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be used to remove impurities and obtain a product with a sharp melting point. orgsyn.orgorgsyn.org For colored products, a second steam distillation can be employed for purification. orgsyn.org

In an industrial setting, the choice of purification method will depend on the physical properties of the compound, the nature of the impurities, and economic considerations. Column chromatography, while common in laboratory settings, may be less practical for large-scale production. Therefore, optimizing crystallization conditions or employing distillation techniques are often preferred.

Comparison of Synthetic Efficiency and Selectivity across Methodologies

The efficiency and selectivity of the various synthetic routes to this compound and related halogenated anilines can vary significantly.

| Methodology | Starting Materials | Key Reagents | Advantages | Disadvantages | Reported Yields | References |

| Diazotization and Halogenation (Sandmeyer Reaction) | 2,6-dichloroaniline | NaNO2, H2SO4, CuBr | Well-established, good for specific isomer synthesis. | Can involve hazardous reagents and intermediates. | Variable | smolecule.com, wikipedia.org, nih.gov |

| Palladium-Catalyzed Amination (Buchwald-Hartwig) | 1,3-dibromo-2,6-dichlorobenzene | Pd catalyst, phosphine ligand, base, ammonia source | High functional group tolerance, broad substrate scope. | Can require expensive catalysts and ligands. | Generally good to high | rsc.org, wikipedia.org |

| Green Chemistry (Mechanochemistry) | 2,6-dichloroaniline | N-Bromosuccinimide (NBS), PEG-400 | Metal-free, mild conditions, short reaction times. | Scalability may be a concern for some mechanochemical methods. | Good to excellent | beilstein-journals.org |

| Industrial Process (via anilide protection) | Aniline | Acetic anhydride, Br2, Cl2, reducing agent | High selectivity and yield. | Multi-step process. | High overall yields reported for related compounds. | google.com, google.com |

The Sandmeyer reaction is a classic and reliable method, particularly when a specific isomer is desired, starting from a readily available amine. wikipedia.orgnih.gov However, it can generate significant waste and may involve the handling of potentially unstable diazonium salts.

Palladium-catalyzed amination offers a more modern and versatile approach with high yields and broad applicability. rsc.orgwikipedia.org The main drawbacks are the cost of the palladium catalyst and the specialized phosphine ligands that are often required for high efficiency. cyberleninka.ru

Green chemistry approaches, such as mechanochemistry, are promising in terms of environmental impact, offering mild conditions and avoiding hazardous solvents and metal catalysts. beilstein-journals.org The scalability of these methods for industrial production is an area of ongoing research and development.

For industrial-scale synthesis, multi-step processes involving protecting groups, such as the acetylation of the aniline, can provide excellent control over regioselectivity, leading to high yields of the desired product. google.comgoogle.com While these routes may be longer, the improved selectivity and yield can make them more economically viable on a large scale.

Chemical Reactivity and Transformation Studies of 3 Bromo 2,6 Dichloroaniline

Substitution Reactions at Aromatic Ring Positions

The substitution pattern of the aniline (B41778) ring, with halogens at the 2, 3, and 6 positions, leaves the C4 and C5 positions open for further substitution. However, the reactivity is significantly influenced by the existing substituents.

Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. This reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org The subsequent departure of a leaving group restores the aromaticity. libretexts.org

For an SNAr reaction to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) groups, positioned ortho or para to the leaving group (the halogen). libretexts.org These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate.

In the case of 3-bromo-2,6-dichloroaniline, the aromatic ring lacks strong EWGs like nitro groups. The chlorine and bromine atoms are deactivating but are not potent enough to facilitate SNAr reactions under standard conditions. While the chlorine atoms could theoretically act as leaving groups, the absence of appropriate activating groups makes direct nucleophilic substitution on the this compound ring challenging. libretexts.orgsmolecule.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (e.g., C-N) bonds, and they represent a primary method for the functionalization of haloarenes. thieme-connect.com For polyhalogenated substrates like this compound, the key challenge is achieving site-selectivity.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. thieme-connect.com This differential reactivity is based on bond dissociation energies and the ease of the initial oxidative addition step to the metal center (e.g., Pd(0)). uwindsor.ca This principle suggests that the C-Br bond in this compound would react preferentially over the C-Cl bonds.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide. It is a versatile method for forming C-C bonds. smolecule.com For this compound, this would likely occur at the C-Br position to yield a 3-aryl-2,6-dichloroaniline derivative.

Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an organohalide. It could be used to introduce a secondary or tertiary amine at the C3 position.

Stille Coupling: This involves the reaction of an organohalide with an organotin compound to create a C-C bond.

Heck Reaction: This reaction forms a substituted alkene by coupling the organohalide with an alkene.

The table below summarizes potential cross-coupling reactions for functionalizing this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd(PPh₃)₄, PdCl₂(dppf) |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(dba)₂, RuPhos, BrettPhos |

| Stille | Organostannane (R-SnBu₃) | C-C | Pd(PPh₃)₄ |

| Heck | Alkene (CH₂=CHR) | C-C (Alkenyl-Aryl) | Pd(OAc)₂, P(o-tol)₃ |

Reactions Involving the Amine Functional Group

The primary amine (–NH₂) group on the aniline ring is a key site for chemical transformations, including oxidation, reduction, and derivatization.

The electrochemical oxidation of halogenated anilines has been studied. The oxidation of compounds like 4-chloroaniline (B138754) and 2,4-dichloroaniline (B164938) in acetonitrile (B52724) leads primarily to dimerization, forming substituted 4-amino-diphenylamine derivatives. researchgate.net This process involves the release of the para-substituent (halide) and protons. researchgate.net In some cases, the eliminated halide can then re-substitute onto the aromatic ring at a vacant position. researchgate.net For 2,4,6-trichloroaniline, where no free ortho or para positions are available for re-halogenation, this secondary reaction does not occur. researchgate.net Based on these findings, the oxidation of this compound would likely proceed through the formation of radical cations at the amine, leading to complex coupling products and potential polymerization.

Reduction of the nitro group is a common method for synthesizing anilines, for instance, from a 1-bromo-2-chloro-3-nitrobenzene (B1291829) precursor. smolecule.com However, reduction of the amine functional group itself is not a typical transformation under standard conditions.

The nucleophilic amine group readily reacts with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases (–N=CH–). icm.edu.plcore.ac.uk This condensation reaction is a fundamental method for derivatizing anilines. researchgate.netsjomr.org.in

Research has demonstrated the synthesis of Schiff bases from various substituted anilines. icm.edu.plgoogle.com For example, a study on the synthesis of Schiff base complexes utilized (E)-2-(((4-bromo-2,6-dichlorophenyl)imino)methyl)-5-chlorophenol, which was prepared by reacting 4-bromo-2,6-dichloroaniline (B1266110) with an appropriate aldehyde. researchgate.net This indicates that the amine group of a closely related isomer is sufficiently reactive for Schiff base formation. The reaction typically involves the condensation of the aniline with an aldehyde, often under reflux in a solvent like ethanol (B145695), sometimes with acid or base catalysis. icm.edu.pl

The table below presents examples of Schiff base formation using various substituted anilines, illustrating the general applicability of this reaction.

| Aniline Reactant | Aldehyde/Ketone Reactant | Reaction Conditions | Reference |

|---|---|---|---|

| 3,4-dichloroaniline (B118046) | 3-bromo-4-fluorobenzaldehyde | Ultrasound irradiation, Ethanol | icm.edu.pl |

| 4-bromo-2,6-dichloroaniline | 2-hydroxy-4-chlorobenzaldehyde | Methanol/Water, NaOH base | researchgate.net |

| 3,4-dichloroaniline | Salicylaldehyde (B1680747) | Solvent, 15-100 °C | google.com |

| 2,6-dichloroaniline (B118687) | Substituted Benzaldehyde | Not specified | core.ac.uk |

Halogen Exchange and Dehalogenation Studies

The presence of multiple halogens allows for studies into their selective removal (dehalogenation) or replacement (halogen exchange).

Dehalogenation, particularly debromination, can be a strategic step in synthesis. The selective reduction of a bromo substituent in the presence of chloro substituents is synthetically useful. For example, a process has been patented for producing 2,6-dichloroaniline derivatives from N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide. google.com In this process, the bromo group at the C4 position is selectively removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, leaving the chloro substituents intact. google.comgoogleapis.com This highlights the higher reactivity of the C-Br bond compared to the C-Cl bond under these reduction conditions.

In another synthetic strategy, bromine has been used as a protecting group for the para-position of aniline. csic.es After performing chlorination at the ortho positions, the bromine is removed under acidic conditions to yield the desired 2,6-dichloroaniline. csic.essci-hub.se This approach demonstrates the utility of selective de-bromination in directing other substitution reactions.

Halogen exchange, where one halogen atom is replaced by another, can sometimes occur as a side reaction during synthesis. For instance, during certain metal-catalyzed reactions, exchange between the halide on the aromatic ring and halides present in the reaction mixture is a possibility, though often an undesired one.

Selective Bromine Reduction

The selective removal of a bromine atom in the presence of chlorine atoms is a valuable transformation in organic synthesis, often used when a bromo-substituent has served its purpose as a directing or protecting group. In the context of polyhalogenated anilines, catalytic hydrogenation is a primary method for achieving this selective dehalogenation.

Research into the synthesis of 2,6-dichloroaniline derivatives demonstrates that a bromine atom at the 4-position of a 2,6-dichloroanilide can be selectively reduced. google.comgoogle.com This process typically involves reacting the bromo-substituted compound with hydrogen gas in the presence of a supported noble metal catalyst. google.comgoogle.com Palladium on a support (Pd/C) is a commonly used catalyst for this transformation. google.com The reaction selectively replaces the bromine atom with a hydrogen atom, leaving the chlorine atoms and the aniline (or anilide) structure intact. google.comgoogle.com This selectivity is critical, as the C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond.

While these examples specifically mention the reduction of a 4-bromo isomer, the principle of selective catalytic hydrodebromination is broadly applicable. The conditions are generally mild to minimize hydro-dechlorination. nih.gov For instance, the hydrogenation of halonitroarenes using a nanoparticle-supported rhodium catalyst was performed at room temperature to reduce the chances of dehalogenation, yielding bromoanilines and chloroanilines. nih.gov Similarly, nanoparticulate intermetallic PtZn has been shown to be a highly efficient catalyst for the chemoselective hydrogenation of halonitrobenzenes to haloanilines, effectively inhibiting carbon-halogen bond scission. researchgate.net

Protection of the amino group, for example as a diacetanilide or succinimide, can also be employed to influence the selective reduction of a para-halogen in the presence of an ortho-halogen. google.comgoogle.com This strategy avoids the need to protect and deprotect the para position itself and allows for the use of readily available, fully halogenated starting materials. google.com

Table 1: Conditions for Selective Reduction of Bromo-Substituted Anilides

| Starting Material Example | Reagent/Catalyst | Solvent | Key Outcome | Reference |

| N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide | H₂, 5% Pd/C, NaOH | Acetic Acid (AcOH) | Selective removal of 4-bromo group | google.com |

| 2-Chloro or 2,6-dichloro-4-bromoanilide | Hydrogen, Supported noble metal catalyst | Not specified | Selective replacement of 4-bromo with hydrogen | google.comgoogle.com |

| Amino-protected 2-halo-4-bromoaniline | Hydrogen source, Palladium catalyst | Not specified | Selective reduction of para-bromo substituent | google.com |

Directed Chlorination Strategies

Achieving a specific substitution pattern on an aromatic ring, such as 2,6-dichlorination, often requires strategic use of directing groups. A bromine atom can be employed as a temporary directing group to guide incoming electrophiles to specific positions. For instance, in the synthesis of 2,6-dichloroanilines, a common strategy involves first brominating the aniline or acetanilide (B955) at the 4-position. google.comepo.org This para-bromo substituent effectively blocks the position, directing subsequent chlorination to the two available ortho-positions (the 2- and 6-positions). google.comepo.org

The chlorination of a 4-bromoanilide to a 2,6-dichloro-4-bromoanilide can be accomplished by reacting it with chlorine in a suitable solvent system, such as an alkanoic acid and water mixture. google.com The presence of a buffer, like an alkali metal bicarbonate, is often beneficial for this process. google.com Once the 2,6-dichlorination is complete, the temporary 4-bromo group can be removed via selective reduction as described in the previous section, yielding the desired 2,6-dichloroaniline. google.comepo.org

More advanced methods for the regioselective halogenation of anilines are also being developed. A Lewis basic selenoether catalyst has been reported to facilitate highly efficient ortho-selective electrophilic chlorination of unprotected anilines using N-chlorosuccinimide (NCS) as the chlorine source. nsf.gov This catalytic system can overcome the innate para-selectivity often observed in the absence of a catalyst, providing excellent ortho/para selectivity ratios. nsf.gov While not specifically demonstrated on this compound, such catalyst-controlled strategies represent a modern approach to achieving specific halogenation patterns on aniline frameworks. nsf.gov

Mechanistic Investigations of Key Transformations

The reactivity of anilines in electrophilic substitution reactions, such as halogenation, is governed by the strong activating, ortho- and para-directing nature of the amino (-NH₂) group. testbook.combyjus.com The lone pair of electrons on the nitrogen atom increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making these sites highly susceptible to attack by electrophiles. testbook.comyoutube.com

In the halogenation of an aniline, the halogen molecule (e.g., Br₂) becomes polarized as it approaches the electron-rich aromatic ring, and the slightly positive end acts as the electrophile. byjus.com The reaction typically proceeds via an electrophilic aromatic substitution mechanism. To control the high reactivity and avoid poly-substitution (like the formation of 2,4,6-tribromoaniline (B120722) from aniline and bromine water), the amino group is often protected via acetylation. youtube.com The resulting acetanilide group is still ortho-, para-directing but is less activating, allowing for more controlled, monosubstitution. youtube.com

Mechanistic studies on the halogenation of N,N-dialkylaniline N-oxides have explored various potential pathways. nih.gov While ortho-halogenated products are consistent with a byjus.combyjus.com-sigmatropic rearrangement, the formation of para-halogenated products suggests the possibility of a radical pathway or a nucleophilic aromatic substitution-type mechanism. nih.gov However, experiments using radical traps did not significantly alter product yields, indicating that a simple radical mechanism may not be the sole pathway. nih.gov

Theoretical studies involving copper-catalyzed chlorination of protected anilines suggest that at lower temperatures (e.g., 80°C), an uncatalyzed electrophilic aromatic substitution pathway can compete with the directed ortho-chlorination, leading to a loss of regioselectivity. rsc.org This highlights the delicate balance of reaction conditions required to control the mechanism and achieve the desired isomer. The favored mechanism for many halogenations is believed to be direct C-halogenation, where the electrophile directly attacks the carbon of the aromatic ring. testbook.com

Derivatives of 3 Bromo 2,6 Dichloroaniline and Their Synthesis

Aniline-Based Ligand Synthesis

The primary amine group of 3-Bromo-2,6-dichloroaniline is a key functional handle for constructing larger, more complex molecules, particularly ligands designed for coordination with metal ions. The synthesis of such ligands often involves the formation of new carbon-nitrogen bonds, transforming the simple aniline (B41778) structure into a chelating agent capable of binding to various metals.

Schiff bases, or azomethines, are a prominent class of ligands in coordination chemistry, synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nanobioletters.comadvancechemjournal.com While specific literature detailing Schiff base synthesis directly from this compound is limited, the methodology can be understood from studies on structurally similar halogenated anilines.

The general synthesis involves the reaction of the aniline derivative with a suitable aldehyde, often in an alcohol solvent and sometimes with a catalytic amount of acid. internationaljournalcorner.com For instance, a comparable Schiff base, 3,5-dichlorosalicylaldimino-4-bromoaniline, is prepared by refluxing 4-bromoaniline (B143363) with 3,5-dichloro salicylaldehyde (B1680747) in ethanol (B145695). internationaljournalcorner.com This reaction creates an imine (-C=N-) linkage, which is crucial for coordination. nanobioletters.com

The resulting Schiff base ligands, which incorporate atoms like nitrogen, oxygen, or sulfur, can act as chelating agents for a wide range of transition metals. The imine nitrogen is a key coordination site, exhibiting π-acceptor properties. internationaljournalcorner.com These ligands can form stable complexes with metal ions such as Co(II), Cu(II), Mn(II), and Zn(II). internationaljournalcorner.com The geometry of the resulting metal complexes, which can be tetrahedral or octahedral, is determined by the coordination number of the metal and the nature of the ligand. internationaljournalcorner.comnih.gov The study of these metal complexes is central to coordination chemistry and has applications in catalysis and materials science. internationaljournalcorner.com

Table 1: Analogous Schiff Base Synthesis using a Halogenated Aniline This table details the synthesis of a Schiff base from 4-bromoaniline as an analogue to demonstrate the general reaction.

| Reactant 1 (Aniline) | Reactant 2 (Aldehyde) | Solvent | Conditions | Product (Schiff Base) | Reference |

|---|---|---|---|---|---|

| 4-bromoaniline | 3,5-dichloro Salicylaldehyde | Ethanol | Reflux for 5 hours with a drop of acetic acid | 3,5-dichlorosalicylaldimino-4-bromoaniline | internationaljournalcorner.com |

Functionalized Aniline Derivatives for Specific Research Applications

This compound serves as a valuable building block for creating functionalized derivatives with targeted applications in agrochemical and materials science research. Its specific substitution pattern is crucial for the biological activity and physical properties of the resulting compounds.

A significant application is in the preparation of potent insecticides. chemicalbook.com The compound is a key reagent in the multi-step synthesis of 4-alkyl-1-phenylpyrazole and 4-alkyl-1-phenyltrioxabicyclooctane derivatives. These derivatives are designed to act as GABA (gamma-aminobutyric acid) receptor antagonist insecticides. chemicalbook.com

Beyond agrochemicals, research suggests potential applications in other advanced fields. It has been investigated as a precursor for novel bioactive molecules for potential therapeutic uses and as a component in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs), due to its electron-withdrawing characteristics. smolecule.com

Table 2: Research Applications of this compound Derivatives

| Application Area | Type of Derivative Synthesized | Function/Purpose | Reference |

|---|---|---|---|

| Agrochemicals | 4-alkyl-1-phenylpyrazole derivatives | GABA receptor antagonist insecticide | chemicalbook.com |

| Agrochemicals | 4-alkyl-1-phenyltrioxabicyclooctane derivatives | GABA receptor antagonist insecticide | chemicalbook.com |

| Organic Electronics | Building block for larger organic molecules | Component for Organic Light-Emitting Diodes (OLEDs) | smolecule.com |

| Medicinal Chemistry | Precursor for various complex molecules | Synthesis of novel bioactive compounds | smolecule.com |

Synthesis of Polymeric Materials Incorporating this compound Moieties

While specific research on the polymerization of this compound is not widely documented, the synthesis of polymeric materials from aniline and its derivatives is a well-established field, primarily focusing on conducting polymers like polyaniline (PANI). nih.govnih.gov Polyaniline is typically synthesized via the oxidative chemical polymerization of aniline monomer in an acidic aqueous solution. nih.govyoutube.com An oxidizing agent, such as ammonium (B1175870) persulfate (APS), is used to initiate the polymerization process. youtube.com

The properties of polyaniline can be tailored by creating copolymers through the inclusion of substituted anilines during the polymerization process. researchgate.net Incorporating monomers with functional groups, such as the halogen atoms in this compound, can influence the final polymer's characteristics. For example, functional groups can alter solubility, conductivity, and the formation of secondary structures along the polymer backbone. researchgate.net The synthesis of copolymers of aniline with anthranilic esters has shown that such substitutions can lead to polymers that are more soluble than standard polyaniline. researchgate.net Therefore, it is plausible that this compound could be used as a co-monomer with aniline to synthesize functionalized polyanilines with modified electronic and physical properties.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For a molecule like 3-Bromo-2,6-dichloroaniline, a combination of ¹H, ¹³C, and ¹⁵N NMR studies is essential for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the aromatic protons and the amine protons will give rise to distinct signals. The aromatic region is expected to show two signals corresponding to the protons at the C4 and C5 positions. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent.

The proton at C5 is expected to be a doublet, coupled to the proton at C4. The proton at C4 would also appear as a doublet, coupled to the C5 proton. The chemical shifts of these protons are influenced by the electronic effects of the three halogen substituents and the amino group. The two chlorine atoms at positions 2 and 6 will exert a significant deshielding effect, while the bromine at position 3 will also contribute to deshielding. The amino group, being an electron-donating group, will have a shielding effect. The interplay of these effects determines the final chemical shifts. The amine protons (-NH₂) typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

For comparison, the ¹H NMR data for the related compound 4-Bromo-2,6-dichloroaniline (B1266110) shows a singlet for the two equivalent aromatic protons. In this compound, the loss of this symmetry results in two distinct doublets for the aromatic protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum of this compound will display six distinct signals for the six aromatic carbon atoms, as they are all chemically non-equivalent due to the substitution pattern.

C1 (bearing the NH₂ group): This carbon is expected to be shielded by the electron-donating amino group.

C2 and C6 (bearing Cl atoms): These carbons will be significantly deshielded due to the electronegativity of the chlorine atoms.

C3 (bearing the Br atom): The carbon attached to the bromine atom will also be deshielded.

C4 and C5: The chemical shifts of these carbons will be influenced by the combined electronic effects of the adjacent substituents.

The precise assignment of these signals can be aided by computational predictions and comparison with the spectra of structurally similar compounds, such as 2,6-dichloroaniline (B118687) and 3-bromoaniline. For instance, in 2,6-dichloroaniline, the C2/C6 carbons are observed at a downfield chemical shift due to the chlorine atoms. nist.govnist.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Influencing Factors |

| C1 | 140-145 | Attached to NH₂ (shielding), adjacent to two Cl atoms (deshielding) |

| C2 | 120-125 | Attached to Cl (deshielding) |

| C3 | 110-115 | Attached to Br (deshielding) |

| C4 | 128-132 | Influenced by adjacent Br and meta Cl |

| C5 | 125-129 | Influenced by ortho NH₂ and meta Cl |

| C6 | 120-125 | Attached to Cl (deshielding) |

Note: The above data is predictive and based on general substituent effects. Actual experimental values may vary.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies and Substituent Effects

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the ¹⁵N nucleus in substituted anilines is highly sensitive to the nature and position of the substituents on the aromatic ring.

Electron-withdrawing groups, such as halogens, generally cause a downfield shift (deshielding) of the nitrogen resonance. This is attributed to a decrease in the π-electron density at the nitrogen atom due to the inductive and resonance effects of the substituents. In this compound, the presence of three halogen atoms is expected to result in a significant downfield shift of the ¹⁵N signal compared to unsubstituted aniline (B41778).

The steric hindrance caused by the two ortho-chloro substituents can also influence the ¹⁵N chemical shift. This steric crowding may force the amino group out of the plane of the benzene (B151609) ring, reducing the p-π conjugation between the nitrogen lone pair and the aromatic system. This disruption of conjugation would further contribute to the deshielding of the nitrogen nucleus.

Multinuclear NMR for Characterization of Aniline Derivatives

A comprehensive characterization of complex aniline derivatives often benefits from a multinuclear NMR approach, which involves the study of various NMR-active nuclei within the molecule. For halogenated anilines, this could include not only ¹H, ¹³C, and ¹⁵N, but also halogen NMR (e.g., ³⁵Cl, ⁷⁹Br, ⁸¹Br) where applicable, although these are quadrupolar nuclei and often give broad signals.

Multinuclear NMR studies, often combined with computational methods like Density Functional Theory (DFT), can provide a more complete picture of the molecular structure and electronic properties. For example, studying the NMR spectra of various nuclei can help to correlate experimental chemical shifts with calculated electronic parameters, offering deeper insights into substituent effects and intramolecular interactions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and probe the molecular structure.

Vibrational Band Assignment and Analysis

The IR and Raman spectra of this compound will exhibit characteristic vibrational bands corresponding to the stretching and bending modes of its functional groups and the aromatic ring.

N-H Vibrations: The amino group will give rise to two N-H stretching bands in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Aromatic C-H Vibrations: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ region.

C-N Vibrations: The C-N stretching vibration usually occurs in the 1250-1350 cm⁻¹ range.

C-X (Halogen) Vibrations: The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹.

The analysis of the vibrational spectra can be supported by comparison with known data for similar molecules. For instance, the IR spectrum of 4-Bromo-2,6-dichloroaniline is available in the NIST Chemistry WebBook and can serve as a reference.

Interactive Data Table: Key IR Vibrational Bands for Halogenated Anilines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected for this compound |

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Present |

| Aromatic C-H Stretch | 3000-3100 | Present |

| N-H Bend (scissoring) | 1600-1650 | Present |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands expected |

| C-N Stretch | 1250-1350 | Present |

| C-H Out-of-plane Bend | 700-900 | Present |

| C-Cl Stretch | 600-800 | Present |

| C-Br Stretch | 500-600 | Present |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides crucial information about the molecular weight and elemental composition of a compound. While specific experimental mass spectra for this compound are not widely available in public scientific databases, a theoretical analysis of its expected mass spectrum can be conducted based on its molecular structure (C₆H₄BrCl₂N).

The molecular weight of this compound is approximately 240.91 g/mol . A key feature in the mass spectrum of this compound would be a complex and distinctive molecular ion peak cluster. This complexity arises from the natural isotopic abundances of the three halogen atoms present: bromine and two chlorines.

Bromine has two stable isotopes, ⁷⁹Br (~50.5% abundance) and ⁸¹Br (~49.5% abundance), with a mass difference of two units.

Chlorine also has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), also differing by two mass units.

The presence of one bromine and two chlorine atoms results in a characteristic pattern of isotopic peaks for the molecular ion [M]⁺ and its fragments. The combination of these isotopes would produce a series of peaks (M, M+2, M+4, M+6), with their relative intensities determined by the statistical probability of each isotopic combination.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, the molecular ion is formed and then undergoes fragmentation. The fragmentation pattern provides structural information. For this compound, likely fragmentation pathways would involve the loss of halogen atoms or other small neutral molecules. Common fragmentation steps for halogenated aromatic compounds include:

Loss of a bromine atom: Cleavage of the C-Br bond, which is typically weaker than the C-Cl bond, would result in a significant fragment ion.

Loss of a chlorine atom: Subsequent or alternative loss of a chlorine atom would lead to other fragment ions.

Loss of HCl or HBr: Elimination of hydrogen halides is another possible fragmentation pathway.

Cleavage of the aromatic ring: At higher energies, the benzene ring itself can fragment.

The analysis of these fragment ions and their isotopic patterns would be essential for the structural confirmation of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of the compound.

As of now, a publicly available crystal structure determination for this compound has not been reported in major crystallographic databases. However, if a suitable single crystal of the compound were analyzed, the following structural characteristics would be determined:

Unit Cell and Space Group: The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), the dimensions of the unit cell (the basic repeating unit of the crystal), and the space group, which describes the symmetry elements within the crystal.

Molecular Conformation: The precise geometry of the this compound molecule in the solid state would be elucidated. This includes the planarity of the benzene ring and the orientation of the amino (-NH₂) and halogen substituents.

Intermolecular Interactions: A key aspect of the crystal structure analysis would be the identification of non-covalent interactions that govern how the molecules pack together in the crystal lattice. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The bromine and chlorine atoms, particularly the bromine, could participate in halogen bonding, where the halogen atom acts as an electrophilic species interacting with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic rings could stack on top of each other, leading to stabilizing π-π interactions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometry of molecules. For 3-Bromo-2,6-dichloroaniline, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the molecule's most stable three-dimensional conformation. ajeee.co.in

The process of geometry optimization involves a systematic exploration of the potential energy surface of the molecule to locate the minimum energy structure. This optimized geometry corresponds to the most probable arrangement of atoms and provides foundational data for bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2,6-dichloro-4-nitroaniline, DFT calculations have been used to predict these geometric parameters with high accuracy. ajeee.co.in The presence of bulky chlorine atoms at the ortho positions (2 and 6) and a bromine atom at the meta position (3) in this compound will significantly influence the geometry of the benzene (B151609) ring and the orientation of the amino group.

These calculations would likely reveal a non-planar geometry for the amino group with respect to the benzene ring due to the steric hindrance imposed by the adjacent chlorine atoms. The C-N bond length and the pyramidalization at the nitrogen atom would be key parameters to quantify this distortion. Furthermore, the C-Cl and C-Br bond lengths will be influenced by the electronic interplay between the halogen atoms and the aniline (B41778) ring.

A study on a similar molecule, 2-bromo-6-chloro-4-fluoroaniline, demonstrated the use of DFT to calculate optimized geometrical parameters, providing a reliable theoretical model of the molecular structure. researchgate.net The computed vibrational frequencies from such calculations, after appropriate scaling, can be correlated with experimental infrared and Raman spectra to provide a comprehensive vibrational assignment of the molecule's fundamental modes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is associated with the ability of a molecule to donate an electron, while the energy of the LUMO relates to its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net

For this compound, FMO analysis performed using the results from DFT calculations would map the electron density distribution of these frontier orbitals. The HOMO is expected to be predominantly localized on the aniline ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of this part of the molecule. The LUMO, conversely, would likely be distributed over the entire molecule, with significant contributions from the electronegative halogen atoms.

The HOMO-LUMO energy gap provides insight into the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The substituent pattern in this compound, with two electron-withdrawing chlorine atoms and a bromine atom, is expected to influence the energies of the frontier orbitals and thus the reactivity of the molecule in various chemical reactions. In a study of 2-bromo-6-chloro-4-fluoroaniline, the HOMO and LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Parameters for a Substituted Aniline

| Parameter | Description | Expected Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of delocalization and provides insights into intramolecular interactions.

Key interactions to be investigated would include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the C-C bonds of the ring, as well as the interactions of the halogen lone pairs with the ring. The magnitude of these interactions would provide a quantitative measure of the electronic effects of the substituents on the aromatic system. Furthermore, NBO analysis provides information about the natural atomic charges, offering a more detailed and chemically intuitive picture of the charge distribution than other methods like Mulliken population analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structural validation. For this compound, these methods can be used to simulate its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

The calculation of vibrational frequencies through DFT allows for the assignment of the various vibrational modes of the molecule, such as the N-H stretching of the amino group, the C-N stretching, and the various stretching and bending modes of the aromatic ring and the carbon-halogen bonds. ajeee.co.in These theoretical predictions are invaluable in interpreting experimental IR and Raman spectra.

Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, typically π → π* transitions within the aromatic system, and how they are influenced by the bromo and chloro substituents.

Table 2: Conceptual Spectroscopic Parameters for a Substituted Aniline

| Spectroscopic Technique | Predicted Parameters | Significance for this compound |

| Infrared (IR) Spectroscopy | Vibrational frequencies (cm-1) | Assignment of functional group vibrations (N-H, C-N, C-Cl, C-Br). |

| Raman Spectroscopy | Vibrational frequencies (cm-1) | Complements IR data, particularly for symmetric vibrations. |

| UV-Visible Spectroscopy | λmax (nm), Oscillator strength | Characterization of electronic transitions and the effect of substituents on them. |

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is governed by a combination of the steric and electronic effects of its substituents. The amino group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. However, the presence of two chlorine atoms at the ortho positions (2 and 6) introduces significant steric hindrance around the amino group and the adjacent carbon atoms of the ring.

Steric Effects: The two bulky chlorine atoms at the ortho positions create significant steric hindrance. This steric crowding can:

Inhibit the approach of reagents to the amino group and the adjacent ring positions.

Force the amino group out of the plane of the benzene ring, which can reduce the resonance interaction between the nitrogen lone pair and the aromatic π-system. This, in turn, would decrease the activating effect of the amino group.

Computational studies can quantify these effects. For example, the degree of pyramidalization at the nitrogen atom and the C-C-N-H dihedral angle can be calculated to assess the extent of non-planarity. The calculated charge distribution on the aromatic ring can reveal the most likely sites for electrophilic attack, taking into account both electronic and steric factors. Studies on other substituted anilines have shown that ortho-substituents can significantly impact the kinetics of their reactions.

Applications in Organic Synthesis and Material Science Research

Precursor in Pharmaceutical Synthesis

The structural framework of 3-bromo-2,6-dichloroaniline makes it a valuable starting material for the synthesis of pharmaceutical intermediates. smolecule.com The presence of reactive sites—the amino group and the halogen substituents—allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential biological activity. Research indicates that the compound itself exhibits biological activity and has been investigated for its antibacterial and anticancer properties. smolecule.com

While specific, named anti-cancer drugs synthesized directly from this compound are not extensively documented in public literature, the compound is recognized for its potential in this area. smolecule.com Studies have shown that it possesses potential as an anticancer agent in various laboratory assays. smolecule.com The broader class of halogenated anilines and their derivatives is a significant area of research in medicinal chemistry for developing new oncology treatments. For instance, derivatives of benzothiazole (B30560) aniline (B41778) have been synthesized and tested, showing selective inhibitory activities against cancer cell lines like liver cancer. nih.gov The introduction of halogen atoms like bromine and chlorine onto an aromatic scaffold is a common strategy in drug design to modulate factors like lipophilicity and metabolic stability, which can enhance the efficacy of potential anti-cancer compounds.

This compound has been a subject of investigation for its inherent antimicrobial properties. smolecule.com Research has demonstrated its effectiveness against certain bacterial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents. smolecule.com Its molecular structure can be incorporated into more complex molecules to create novel compounds with enhanced activity. The development of derivatives is a key strategy; for example, studies on 6-bromoindolglyoxylamide polyamine derivatives, which share the bromo-substituted aromatic feature, have shown that these molecules can exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria by causing rapid membrane permeabilization. nih.gov Similarly, research into flavonoid derivatives has shown that the presence of bromine and chlorine groups significantly affects their antimicrobial properties. nih.gov

One of the most significant applications for anilines with a 2,6-dichloro substitution pattern is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, 2,6-dichloroaniline (B118687), is a key starting material for the industrial synthesis of Diclofenac, a widely used NSAID for treating pain and inflammatory conditions like arthritis. osf.ioresearchgate.net The synthesis of Diclofenac involves the coupling of 2,6-dichloroaniline with 2-chlorobenzoic acid (or a related derivative). osf.io

Following this established synthetic route, this compound serves as a crucial intermediate for creating novel, brominated analogues of Diclofenac. By substituting 2,6-dichloroaniline with this compound in the synthesis, researchers can produce new chemical entities for pharmacological evaluation. nih.govscispace.comresearchgate.netnih.gov These new analogues are investigated to explore whether the addition of a bromine atom can modify the drug's activity, selectivity (e.g., for COX-2 enzymes), or pharmacokinetic profile.

Table 1: Key Intermediates in the Synthesis of Diclofenac and its Analogues

| Intermediate | Resulting Product Class | Therapeutic Area |

|---|---|---|

| 2,6-Dichloroaniline | Diclofenac | Anti-inflammatory osf.io |

Role in Agrochemical Synthesis

The biological activity of this compound extends to the field of agrochemicals, where it is explored for the development of herbicides and pesticides. smolecule.comketonepharma.com Halogenated anilines are a well-established class of intermediates in the agrochemical industry. The specific arrangement of chloro and bromo substituents on the aniline ring can lead to compounds with potent herbicidal or insecticidal activity. For example, related structures are used in the synthesis of anthranilic diamide (B1670390) insecticides, a modern class of pesticides that act on insect ryanodine (B192298) receptors. mdpi.com The synthesis of these complex insecticides often involves coupling a substituted aniline with a heterocyclic carboxylic acid, demonstrating a clear application pathway for compounds like this compound. mdpi.com

Utilization in Dye and Pigment Production

The chemical structure of this compound makes it a suitable precursor for the production of dyes and pigments. smolecule.com Aromatic amines are fundamental components in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.gov The general process involves a two-step reaction:

Diazotization : The primary amino group (-NH₂) of the aniline derivative is converted into a diazonium salt (-N₂⁺) by treating it with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unb.cayoutube.com

Coupling : The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component (such as another aniline, a phenol, or a naphthol derivative). This reaction forms the characteristic azo bond (-N=N-), which links the two aromatic rings and acts as the chromophore responsible for the dye's color. nih.govunb.ca

By using this compound as the initial amine, chemists can create azo dyes with specific shades and fastness properties, as the halogen substituents can influence the electronic properties of the chromophore and the final dye's affinity for various substrates. plantarchives.orgnih.gov

Integration into Advanced Materials and Polymers

Beyond traditional applications, there is research interest in using halogenated anilines like this compound as building blocks for advanced materials and polymers. The presence of multiple halogen atoms makes it a candidate for inclusion in the synthesis of flame-retardant polymers. Halogenated compounds can interfere with the combustion process in the gas phase, thereby reducing the flammability of the material. Furthermore, its aromatic structure and electronic properties are being explored for potential use in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs).

Environmental Fate and Degradation Mechanisms

Pathways of Environmental Transformation

The environmental transformation of 3-Bromo-2,6-dichloroaniline is likely to be governed by processes similar to those observed for other halogenated anilines, primarily microbial biodegradation and reductive dehalogenation. These processes are critical in determining the persistence and ultimate fate of such compounds in the environment.

The microbial biodegradation of halogenated anilines is a key process in their environmental detoxification. While specific studies on this compound are absent, research on other chloroanilines and bromoanilines indicates that certain microorganisms can utilize these compounds as a source of carbon and nitrogen, or transform them through co-metabolism.

For instance, various bacterial strains have been identified that can degrade dichloroanilines. Bacillus megaterium has been shown to mineralize several dichloroaniline isomers, including 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dichloroaniline, through different metabolic pathways. Similarly, Pseudomonas species have demonstrated the ability to degrade chloroanilines. The degradation of 3,4-dichloroaniline (B118046) by Pseudomonas fluorescens proceeds via dehalogenation and hydroxylation. Given these findings, it is plausible that microbial communities in soil and sediment could adapt to degrade this compound, potentially through similar enzymatic reactions. The presence of both bromine and chlorine atoms on the aniline (B41778) ring may influence the rate and pathway of degradation.

The bioremediation potential of contaminated sites would depend on the presence and activity of microbial populations capable of degrading this compound. Bioaugmentation, the introduction of specific microorganisms with proven degradative capabilities, or biostimulation, the addition of nutrients to enhance the activity of indigenous microbial populations, could be potential strategies for the remediation of environments contaminated with this compound.

Under anaerobic conditions, such as those found in sediments and flooded soils, reductive dehalogenation is a significant transformation pathway for halogenated aromatic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Studies on dichloroanilines have demonstrated that anaerobic microorganisms can mediate their reductive dechlorination.

For example, the transformation of 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline to their corresponding monochloroaniline products has been observed in anaerobic pond sediment. asm.orgnih.govnih.gov The dechlorination of 3,4-dichloroaniline to 3-chloroaniline (B41212) was found to occur after a lag period, suggesting the need for microbial adaptation. asm.orgnih.govnih.gov Furthermore, anaerobic bacteria in sediment acclimated to dichlorophenols were able to rapidly dechlorinate dichloroanilines without a lag phase, indicating the potential for cross-acclimation between different types of halogenated pollutants. asm.orgnih.govnih.gov An anaerobic enrichment culture dominated by Dehalobacter was capable of the complete and stoichiometric dechlorination of 2,3-dichloroaniline (B127971) to aniline. acs.org

Given these precedents, it is highly probable that this compound can undergo reductive dehalogenation in anaerobic environments. The relative reactivity of the C-Br and C-Cl bonds would influence the sequence of dehalogenation. Generally, the C-Br bond is weaker than the C-Cl bond, suggesting that debromination might occur preferentially. The position of the halogens on the aromatic ring also plays a crucial role in the rate and regioselectivity of the reaction.

Table 1: Examples of Reductive Dehalogenation of Dichloroanilines in Anaerobic Sediments

| Parent Compound | Transformation Product | Environment | Reference |

| 3,4-Dichloroaniline | 3-Chloroaniline | Anaerobic pond sediment | asm.orgnih.govnih.gov |

| 2,4-Dichloroaniline | Not detected | Anaerobic pond sediment | asm.orgnih.govnih.gov |

| 2,3-Dichloroaniline | 2-Chloroaniline and 3-Chloroaniline | Anaerobic enrichment culture | acs.org |

Adsorption and Leaching Characteristics in Aquatic and Terrestrial Systems

The mobility of this compound in the environment will be significantly influenced by its adsorption to soil and sediment particles. The extent of adsorption is determined by the physicochemical properties of both the chemical and the environmental matrix.

Research on other halogenated anilines provides insights into the likely adsorption behavior of this compound. A study on the sorption of 3,4-dichloroaniline and 4-bromoaniline (B143363) in a calcareous soil demonstrated that the presence of dissolved organic carbon (DOC) increased the amount of both compounds adsorbed to the soil. nih.govresearchgate.net This suggests that in environments rich in organic matter, this compound may be more strongly retained, reducing its potential for leaching into groundwater.

The sorption of 3,4-dichloroaniline has been shown to be strongly correlated with the organic matter content of soils, with soil pH also playing a significant role. nih.gov In acidic soils, anilines are more likely to be protonated, increasing their sorption to negatively charged soil colloids. Conversely, in neutral or alkaline soils, they exist primarily as neutral molecules, and their sorption is more dependent on partitioning into soil organic matter. nih.gov

Given its halogen substitutions, this compound is expected to be a relatively non-polar compound with a moderate to high octanol-water partition coefficient (Kow). This would suggest a tendency to adsorb to organic matter in soil and sediment. Consequently, its mobility in terrestrial and aquatic systems is likely to be limited, with a lower potential for leaching into groundwater, particularly in soils with higher organic matter content. However, in sandy soils with low organic matter, the potential for leaching could be higher.

Table 2: Factors Influencing the Sorption of Halogenated Anilines in Soil

| Factor | Influence on Sorption | Rationale | Reference |

| Soil Organic Matter | Positive correlation | Partitioning of the non-polar compound into the organic phase. | nih.gov |

| Dissolved Organic Carbon | Increased sorption | Formation of complexes between the aniline and DOC, which then adsorb to soil. | nih.govresearchgate.net |

| Soil pH | Higher sorption in acidic soils | Protonation of the amine group leads to stronger interaction with negatively charged soil particles. | nih.gov |

Persistence and Transport in Various Environmental Compartments

The persistence of this compound in the environment will be a function of its resistance to various degradation processes and its partitioning behavior. Halogenated anilines are generally considered to be persistent organic pollutants due to their resistance to degradation. nih.govekb.eg